2,4,6-Tribromo-3-methoxyaniline
Overview
Description
2,4,6-Tribromo-3-methoxyaniline is an organic compound with the molecular formula C7H6Br3NO. It is a derivative of aniline, where three bromine atoms are substituted at the 2, 4, and 6 positions, and a methoxy group is substituted at the 3 position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-methoxyaniline typically involves the bromination of 3-methoxyaniline. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2, 4, and 6 positions of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove bromine atoms or reduce the nitro group if present.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2,4,6-Tribromo-3-methoxyaniline is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-3-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoaniline: Similar structure but lacks the methoxy group.
3,5-Dibromo-4-methoxyaniline: Contains two bromine atoms and a methoxy group at different positions.
2,4,6-Tribromophenol: Similar bromination pattern but with a hydroxyl group instead of an amino group.
Uniqueness
2,4,6-Tribromo-3-methoxyaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
2,4,6-tribromo-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQCNZSTRKBXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539374 | |
Record name | 2,4,6-Tribromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36255-23-9 | |
Record name | 2,4,6-Tribromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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